molecular formula C27H54O14S B1432149 Thiol-PEG12-acid CAS No. 1032347-93-5

Thiol-PEG12-acid

Cat. No. B1432149
M. Wt: 634.8 g/mol
InChI Key: JUDURFKNRMLTLG-UHFFFAOYSA-N
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Description

Thiol-PEG12-acid is a PEG linker containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .


Synthesis Analysis

Thiol-PEG12-acid is a single molecular weight, discrete-length polyethylene glycol (dPEG) crosslinking PEGylation reagent . One end of the crosslinker terminates in a sulfhydryl (thiol) group, and propionic acid terminates the opposite end . The thiol end of the molecule forms dative bonds with gold . Moreover, it forms thioether bonds with maleimide and bromoacetate groups and disulfide bonds with other sulfhydryl groups . The propionic acid group reacts with amines to form amide bonds .


Molecular Structure Analysis

The molecular formula of Thiol-PEG12-acid is C27H54O14S . It has a molecular weight of 634.77 g/mol .


Chemical Reactions Analysis

The thiol group in Thiol-PEG12-acid reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Thiol-PEG12-acid has a molecular weight of 634.77 g/mol . Its molecular formula is C27H54O14S .

Scientific Research Applications

1. Bioconjugation and Cancer Cell Imaging

Thiol-PEG12-acid, as part of thiol compounds, is used in the modification of gold nanoparticles (GNPs). These modified GNPs show enhanced stability in aqueous solutions, making them suitable for bioconjugation with antibodies. This property has been exploited for targeted cancer cell imaging, leveraging the optical properties of GNPs for diagnostic and research purposes in oncology (Gao et al., 2012).

2. Drug Delivery and Regenerative Medicine

Thiol-PEG12-acid hydrogels, due to their biocompatibility, are prominently used in biomedical applications like drug delivery and regenerative medicine. These hydrogels can be tailored for specific applications by manipulating their cross-linking chemistries and mechanical properties, providing a versatile platform for developing biomedical materials (Yom-Tov et al., 2016).

3. Tissue Engineering and Bioactive Scaffolds

Thiol-PEG12-acid is employed in the synthesis of materials like PEG-diacrylamide, which is used in tissue engineering. This synthesis facilitates the creation of bioactive scaffolds that are essential for supporting cell growth and development in engineered tissues (Elbert & Hubbell, 2001).

4. Nanoparticle Stability and Medical Applications

Thiol-PEG12-acid plays a crucial role in stabilizing nanoparticles, particularly in biological media. Its ability to form a hydrophobic shield on the surface of gold nanoparticles prevents protein adsorption and macrophage uptake, making it valuable in various medical applications, including imaging and drug delivery (Larson, Joshi, & Sokolov, 2012).

5. Antifouling Applications

Thiol-PEG12-acid-based hydrogels have shown potential in antifouling applications, especially in marine environments. Their ability to resist protein and cellular adhesion makes them suitable for use in marine biotechnology and biofouling prevention (Lundberg et al., 2010).

6. Biomaterial Surface Modification

The versatility of thiol-PEG12-acid is also evident in its use for surface modification of various substrates in biological applications. This modification enhances the biological anti-fouling ability of substrates, which is crucial in medical implants and diagnostic devices (Zhang et al., 2012).

Future Directions

Thiol-PEG12-acid is a promising compound in the field of drug delivery due to its role as a PEG-based PROTAC linker . Its use in the synthesis of PROTACs could lead to the development of new targeted therapy drugs .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDURFKNRMLTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiol-PEG12-acid

CAS RN

2211174-73-9
Record name Carboxy-PEG12-C2-Thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ling, II Cardle, K Song, AJ Yan… - ACS Biomaterials …, 2023 - ACS Publications
… (41) We therefore passivated epoxidized resin beads with varying concentrations of thiol-C11-sulfobetaine zwitterion (zwitterion) or thiol-PEG12-acid (PEG). Washed PBMCs were then …
Number of citations: 2 pubs.acs.org
A Alghalayini - 2020 - opus.lib.uts.edu.au
The ability to combine both a functional sensing and signalling membrane-electrode interface system is crucial for developing new technologies that can directly connect the living …
Number of citations: 0 opus.lib.uts.edu.au
LF Yang, N Kacherovsky, J Liang… - Analytical …, 2022 - ACS Publications
… (24) The activated antibody (10 μg/mL) was added to 1 mL of gold nanoparticles and incubated for 5 min before the addition of 150 μM of thiol-PEG12-acid (Broadpharm BP-21916). …
Number of citations: 10 pubs.acs.org

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